Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in the synthesis of peptides and peptidomimetics due to its unique stereochemistry and functional groups. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group for amines in peptide synthesis, making this compound particularly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The phenyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like phenyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and peptidomimetics, which are important for studying protein-protein interactions and enzyme mechanisms.
Biology: The compound is used to create peptide-based probes and inhibitors for biological studies.
Medicine: It is involved in the development of therapeutic peptides and peptidomimetics, which can act as drugs for various diseases.
Industry: The compound is used in the production of peptide-based materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amine for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(2S,3R)-3-alkylglutamates: Similar compounds with different alkyl groups, used for creating diverse peptide structures.
Uniqueness
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the phenyl group, which can influence the conformation and properties of the resulting peptides. This makes it particularly useful for creating peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-KOSHJBKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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